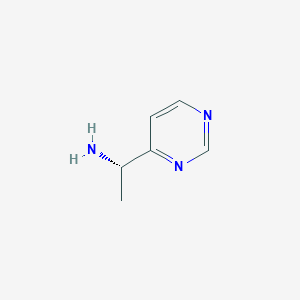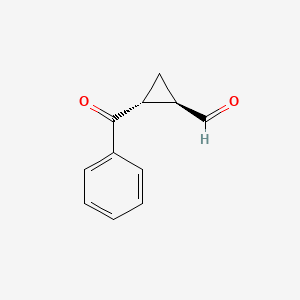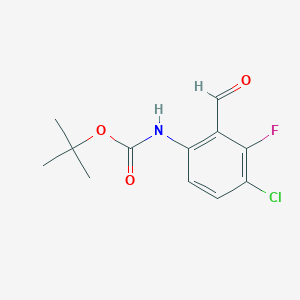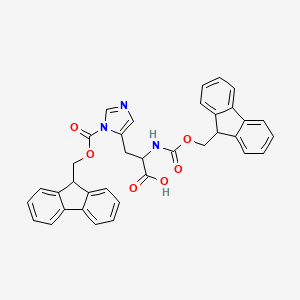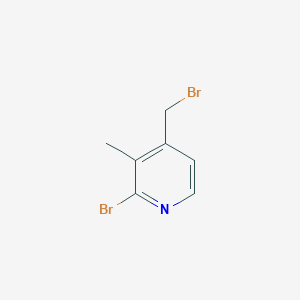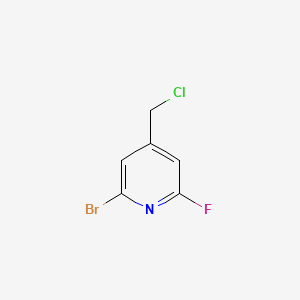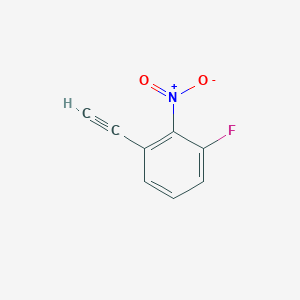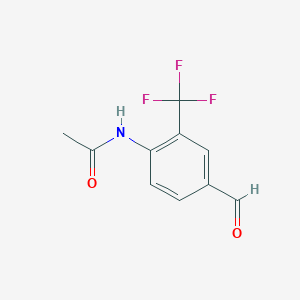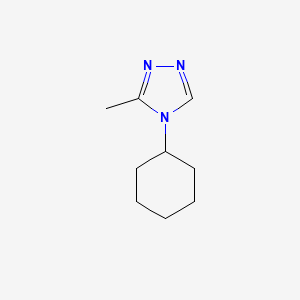![molecular formula C19H25N7O B13118331 N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that features a triazole ring, an adamantane moiety, and a pyrazolopyrazine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Adamantane Derivative Preparation: Adamantane derivatives are often prepared through Friedel-Crafts alkylation reactions.
Coupling Reactions: The triazole and adamantane moieties are coupled using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of Pyrazolopyrazine: The pyrazolopyrazine structure is formed through cyclization reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or pyrazolopyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer or antiviral agent due to its ability to interact with biological targets.
Materials Science: Use in the development of novel materials with unique electronic or mechanical properties.
Biological Studies: Investigation of its effects on cellular processes and pathways.
作用機序
The mechanism of action of N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the adamantane moiety provides structural stability. The pyrazolopyrazine structure may interact with nucleic acids or proteins, affecting their function.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,4-triazole-3-thione.
Adamantane Derivatives: Compounds like amantadine, which also feature the adamantane moiety.
Pyrazolopyrazine Compounds: Similar structures include pyrazolopyrazine-based kinase inhibitors.
Uniqueness
N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C19H25N7O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-[3-(1,2,4-triazol-1-yl)-1-adamantyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H25N7O/c27-17(16-4-15-9-20-1-2-25(15)24-16)23-18-5-13-3-14(6-18)8-19(7-13,10-18)26-12-21-11-22-26/h4,11-14,20H,1-3,5-10H2,(H,23,27) |
InChIキー |
SCUCQTQACFXTNW-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC(=N2)C(=O)NC34CC5CC(C3)CC(C5)(C4)N6C=NC=N6)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
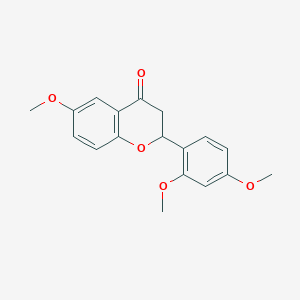
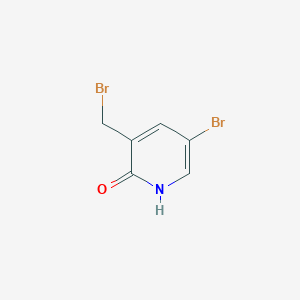
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)
